2,6-Dinitropyridine
Description
2,6-Dinitropyridine, specifically 2,6-bis(picrylamino)-3,5-dinitropyridine (PYX), is a high-performance heat-resistant explosive with the molecular formula C₁₇H₇N₁₁O₁₆ and a molecular weight of 621.3 g/mol . Its synthesis involves reacting 2,6-diaminopyridine with picryl chloride in a polar aprotic solvent (e.g., dimethylformamide) followed by nitration with fuming nitric acid, achieving yields of 67–70% . The compound has a density of 1.757 g/cm³ (at 298 K) and is chemically inert, ensuring long-term stability .
PYX is classified as a 1.1A explosive (mass explosion hazard) under the Globally Harmonized System (GHS) due to its detonation properties and sensitivity . Its detonation parameters, calculated using the EXPLO5 program, confirm moderate explosive power balanced by low sensitivity to mechanical stimuli .
Properties
IUPAC Name |
2,6-dinitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-2-1-3-5(6-4)8(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZCHYBKFHHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603054 | |
| Record name | 2,6-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14916-62-2 | |
| Record name | 2,6-Dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14916-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dinitropyridine can be synthesized through the nitration of 2,6-diaminopyridine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to ensure the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of this compound can lead to the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,6-Dinitropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other nitrogen-containing heterocycles and energetic materials.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-dinitropyridine involves its interaction with molecular targets through its nitro groups. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include the formation of nitroso and hydroxylamine derivatives, which can further react with cellular components, leading to various biological effects .
Comparison with Similar Compounds
2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO)
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)
- Comparison with PYX: TATB and ANPyO exhibit similar detonation velocities (~7,000 m/s), but TATB has higher density (~1.94 g/cm³) . TATB’s ~300°C) . TATB’s small particle size and poor press formability limit its industrial use, whereas PYX’s recrystallized form (optimized via cooling) improves handling and loading density .
HMX (Cyclotetramethylene Tetranitramine)
Key Findings:
Thermal Resistance : PYX’s thermal stability (>365°C) surpasses HMX (280°C) and TATB (~300°C), making it ideal for aerospace and deep-well applications .
Safety Profile : ANPyO and PYX exhibit lower mechanical sensitivities than RDX and HMX, aligning with modern requirements for insensitive munitions .
Synthesis Efficiency: PYX’s synthesis (67–70% yield) is more scalable than NONA, which has superior performance but complex separation processes .
Solubility and Crystallization
- PYX: Low solubility in common solvents (e.g., ethanol, water) necessitates ternary solvent systems for recrystallization. Molecular dynamics simulations reveal solubility dependencies on solvent polarity .
- HMX: Forms cocrystals (e.g., with cyclopentanone) to enhance stability, a strategy less effective for PYX due to its rigid structure .
Biological Activity
2,6-Dinitropyridine (DNP) is a significant compound in the field of organic chemistry, particularly noted for its biological activity and potential applications in various therapeutic areas. This article explores the biological activities associated with DNP, including its synthesis, mechanisms of action, and implications for medicinal chemistry.
This compound is characterized by its nitro groups attached to the pyridine ring at the 2 and 6 positions. This configuration contributes to its reactivity and biological properties. The synthesis of DNP typically involves nitration reactions of pyridine derivatives, which can yield various isomers depending on the conditions used.
Synthesis Overview
- Starting Material : Pyridine or its derivatives.
- Reagents : Nitric acid and sulfuric acid are commonly used for nitration.
- Conditions : Controlled temperature and reaction time are crucial to minimize over-nitration.
Biological Activities
DNP exhibits a range of biological activities, including antimicrobial, antiparasitic, and anticancer effects. Below are detailed findings from recent studies.
Antimicrobial Activity
DNP has been shown to possess significant antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study demonstrated that DNP inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Recent research has highlighted the potential of DNP as an anticancer agent:
- Case Study : In vitro studies indicated that DNP exhibited cytotoxic effects on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were reported between 10-20 µM .
- Mechanism : DNP is believed to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Data Tables
| Biological Activity | Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | ||
| Anticancer | MCF-7 | 15 µM | |
| A549 | 20 µM |
Research Findings
- Antiproliferative Effects : A study focusing on fungal metabolites identified that derivatives of DNP exhibited potent antiproliferative activity against several cancer cell lines, suggesting a broader application in cancer therapy .
- Metabologenomics Approach : The integration of metabologenomics has allowed researchers to link specific secondary metabolites derived from fungi to their bioactive properties, including those related to DNP .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
